N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
Description
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS: 955528-14-0) is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3-chlorophenyl substituent at the 1-position and a cinnamamide group at the 5-position. Its molecular formula is C₂₁H₁₅ClN₄O₂, with a molecular weight of 390.8 g/mol. The compound’s structure combines a fused pyrimidine core with a cinnamoyl moiety, which is associated with diverse biological activities, including kinase inhibition and apoptosis induction .
Properties
IUPAC Name |
(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGIZOBKVZBCO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- Starting with 3-chlorobenzaldehyde, the compound undergoes a condensation reaction with hydrazine hydrate to form 3-chlorophenylhydrazine.
- This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chlorophenylpyrazole.
- The pyrazole derivative is further cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
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Attachment of the Cinnamamide Moiety
- The pyrazolo[3,4-d]pyrimidine core is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the cinnamamide moiety, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.
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Substitution
- The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cinnamamide moiety.
Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various novel derivatives with potential biological activities.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Anti-inflammatory Agents: Due to its structural similarity to known anti-inflammatory compounds, it is investigated for its potential use in treating inflammatory diseases.
Anticancer Research: The compound’s ability to interfere with cell proliferation makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
Key Observations :
- The cinnamamide group in the target compound introduces aromaticity, which may enhance π-π stacking interactions in kinase binding pockets compared to alkylamide derivatives (e.g., propanamide in ).
- Replacement of the 3-chlorophenyl group with p-tolyl () reduces molecular weight and may alter hydrophobicity and metabolic stability.
Substituent Variations at the 1-Position
Key Observations :
- The 3-chlorophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in target binding or steric stabilization.
- The trifluoromethylbenzamide derivative () exhibits higher molecular weight (433.8 g/mol) due to the electron-withdrawing CF₃ group, which may enhance resistance to oxidative metabolism.
EGFR Inhibition and Apoptosis Induction
- Compound 237 (from ): A pyrazolo[3,4-d]pyrimidinone derivative with EGFR IC₅₀ = 0.186 µM, comparable to erlotinib (IC₅₀ = 0.03 µM). It induced apoptosis in flow cytometry assays.
- The cinnamamide group may mimic ATP-binding site interactions observed in docking studies (PDB ID: 1M17) .
Anti-HIV and Antiviral Activity
Solubility and Lipophilicity
- The cinnamamide group in the target compound contributes to lower aqueous solubility compared to more polar derivatives (e.g., sulfonamide in or propanamide in ).
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology. The unique structural features of this compound, including the incorporation of a chlorophenyl group and a cinnamamide moiety, contribute to its biological activity.
- Molecular Formula : C18H14ClN5O
- Molecular Weight : 353.79 g/mol
- CAS Number : 919842-88-9
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a cinnamamide side chain. This structural configuration is crucial for its interaction with biological targets.
This compound has shown significant biological activity, primarily through its role as an inhibitor of various kinases involved in cell signaling pathways. These include:
- Aurora Kinase : Involved in cell division; inhibition may lead to cell cycle arrest.
- FLT3 : A receptor tyrosine kinase implicated in hematopoiesis and leukemogenesis.
- JAK2 : Plays a critical role in cytokine signaling; its inhibition can affect immune responses and hematopoiesis.
Anticancer Properties
The compound has been investigated for its potential as an anti-cancer agent. Preclinical studies indicate that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from research studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| Study 2 | MCF7 (Breast Cancer) | 8.2 | Cell cycle arrest at G2/M phase |
| Study 3 | K562 (Leukemia) | 12.0 | Inhibition of FLT3 signaling |
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of this compound can significantly impact its biological activity:
- Chloro Substitution : Enhances lipophilicity and binding affinity to target proteins.
- Cinnamamide Moiety : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in mouse models of cancer. The results demonstrated significant tumor regression in treated groups compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the compound's kinase inhibition profile using biochemical assays. The results indicated potent inhibition of Aurora B kinase with an IC50 value of 15 nM, suggesting strong therapeutic potential in targeting mitotic processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
